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Compound of Interest

Compound Name: ((Dimethylamino)methyl)ferrocene

Cat. No.: B075032 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

the organometallic compound ((dimethylamino)methyl)ferrocene. The following sections

detail its characteristic spectroscopic signatures across various analytical techniques, offering

valuable data for identification, characterization, and quality control in research and

development settings.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR,

Mass Spectrometry, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy

for ((dimethylamino)methyl)ferrocene.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.12 m 4H

Unsubstituted Cp ring

(C₅H₅) & Substituted

Cp ring (C₅H₄)

~3.28 s 2H
Methylene protons (-

CH₂-)

~2.16 s 6H
Methyl protons (-

N(CH₃)₂)

Solvent: CDCl₃. The chemical shifts for the cyclopentadienyl protons can vary slightly and may

appear as a complex multiplet or as distinct signals depending on the resolution and specific

sample conditions.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~83.9 Substituted carbon on Cp ring (C-CN)

~69.8 Unsubstituted Cp ring (C₅H₅)

~67.9 Substituted Cp ring (C₅H₄)

~57.5 Methylene carbon (-CH₂-)

~45.3 Methyl carbons (-N(CH₃)₂)

Solvent: CDCl₃

Table 3: Mass Spectrometry Data
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m/z Relative Intensity Assignment

243 High [M]⁺ (Molecular Ion)

199 High [M - N(CH₃)₂]⁺

121 Moderate [C₅H₅Fe]⁺

58 Moderate [CH₂N(CH₃)₂]⁺

Ionization Method: Electron Ionization (EI)

Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium C-H stretch (aromatic Cp rings)

~2950-2800 Medium-Strong
C-H stretch (aliphatic -CH₂-

and -CH₃)

~1470-1450 Medium C-H bend (aliphatic)

~1100 Strong C-N stretch

~1000, ~820 Strong
C-H out-of-plane bend (Cp

rings)

Sample Preparation: Neat or as a thin film.

Table 5: UV-Vis Spectroscopy Data
Wavelength (λmax) (nm)

Molar Absorptivity (ε)
(M⁻¹cm⁻¹)

Assignment

~440 ~100-200 d-d transition (Fe)

~325 ~500-1000
Ligand-to-metal charge

transfer (LMCT)

~265 Higher than LMCT π-π* transition (Cp rings)
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Solvent: Ethanol or Cyclohexane

Detailed Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above. These protocols are generalized for the analysis of organometallic

compounds like ((dimethylamino)methyl)ferrocene and can be adapted to specific

instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR

Sample Preparation:

Weigh approximately 10-20 mg of ((dimethylamino)methyl)ferrocene for ¹H NMR, or 50-

100 mg for ¹³C NMR, and dissolve it in approximately 0.7 mL of deuterated chloroform

(CDCl₃).

Transfer the solution to a clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

Instrument Parameters (General for a 400 MHz Spectrometer):

¹H NMR:

Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

Spectral Width: -2 to 12 ppm.

¹³C NMR:
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Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 (or more, depending on concentration).

Spectral Width: -10 to 220 ppm.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm

for ¹H, δ = 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and integration to assign the resonances to the

molecular structure.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry

Sample Introduction:

Dissolve a small amount of ((dimethylamino)methyl)ferrocene in a volatile organic

solvent (e.g., dichloromethane or methanol).

Introduce the sample into the mass spectrometer via a direct insertion probe or by

injection into a gas chromatograph (GC-MS).

Instrument Parameters:

Ionization Mode: Electron Ionization (EI).
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Electron Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Range: m/z 40-500.

Data Analysis:

Identify the molecular ion peak ([M]⁺).

Analyze the fragmentation pattern to identify characteristic fragment ions.

Compare the observed isotopic pattern with the theoretical pattern for the elemental

composition C₁₃H₁₇FeN.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Sample Preparation:

Place a small drop of liquid ((dimethylamino)methyl)ferrocene directly onto the ATR

crystal. Alternatively, if the sample is a solid, place a small amount of the solid onto the

crystal and apply pressure using the anvil.

Instrument Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Data Analysis:

Identify the characteristic absorption bands and their corresponding wavenumbers.
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Assign the observed bands to the vibrational modes of the functional groups present in the

molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation:

Prepare a stock solution of ((dimethylamino)methyl)ferrocene in a UV-transparent

solvent (e.g., ethanol or cyclohexane) of a known concentration (e.g., 1 mg/mL).

Prepare a series of dilutions from the stock solution to find an optimal concentration that

gives an absorbance reading between 0.1 and 1.0 at the λmax. A typical concentration for

analysis is in the range of 10⁻⁴ to 10⁻⁵ M.

Instrument Parameters:

Wavelength Range: 200-800 nm.

Blank: Use the same solvent as used for the sample solution to record the baseline.

Cuvette: Use a 1 cm path length quartz cuvette.

Data Analysis:

Identify the wavelength(s) of maximum absorbance (λmax).

If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert

law (A = εbc).

Assign the observed absorption bands to the electronic transitions within the molecule.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of ((dimethylamino)methyl)ferrocene, from sample preparation to data integration

and structural elucidation.
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Caption: Workflow for Spectroscopic Analysis.
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To cite this document: BenchChem. [Spectroscopic Profile of
((Dimethylamino)methyl)ferrocene: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b075032#spectroscopic-data-of-
dimethylamino-methyl-ferrocene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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